molecular formula C58H66O15S2 B595586 Fasiglifam hemihydrate CAS No. 1374598-80-7

Fasiglifam hemihydrate

Cat. No.: B595586
CAS No.: 1374598-80-7
M. Wt: 1067.3 g/mol
InChI Key: OJXYMYYDAVXPIK-IWKNALKQSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Identity and Structural Characterization of Fasiglifam Hemihydrate

Systematic Nomenclature and Molecular Formula

This compound possesses a complex systematic nomenclature that reflects its intricate molecular architecture and hydration state. The International Union of Pure and Applied Chemistry systematic name for this compound is 2-[(3S)-6-[[3-[2,6-dimethyl-4-(3-methylsulfonylpropoxy)phenyl]phenyl]methoxy]-2,3-dihydro-1-benzofuran-3-yl]acetic acid hydrate. This comprehensive nomenclature captures the stereochemical configuration, functional group positioning, and the specific hydration pattern that characterizes the hemihydrate form.

The molecular formula of this compound is documented as C₅₈H₆₆O₁₅S₂, representing the composition when two molecules of fasiglifam are associated with one molecule of water. Alternative representations include C₂₉H₃₂O₇S·½H₂O, which more clearly illustrates the hemihydrate stoichiometry where each fasiglifam molecule is associated with half a water molecule. The average molecular weight is calculated as 1067.271 daltons for the complete hemihydrate complex, while the monoisotopic mass is precisely determined as 1066.384313 daltons. The anhydrous form of fasiglifam alone has a molecular weight of 524.6 grams per mole, indicating that the hemihydrate form incorporates approximately 9 daltons per fasiglifam molecule from water incorporation.

Chemical identification is further established through multiple registry numbers and identifiers. The Chemical Abstracts Service number for this compound is 1374598-80-7, while the anhydrous fasiglifam bears the identifier 1000413-72-8. The compound is also catalogued under various international databases with specific identifiers including the Unique Ingredient Identifier code and European Community number systems.

Parameter This compound Anhydrous Fasiglifam
Molecular Formula C₅₈H₆₆O₁₅S₂ C₂₉H₃₂O₇S
Molecular Weight 1067.271 Da 524.6 Da
Monoisotopic Mass 1066.384313 Da 524.186874544 Da
Chemical Abstracts Service Number 1374598-80-7 1000413-72-8
Stereochemical Centers 2 defined stereocentres 1 defined stereocentre

Crystallographic Analysis of Hemihydrate Form

Unit Cell Configuration and Polymorphic Behavior

The crystallographic structure of this compound exhibits a distinctive unit cell configuration that accommodates the specific water incorporation pattern characteristic of hemihydrates. In crystallographic terms, a hemihydrate contains one molecule of water of crystallization per two other molecules, or per two unit cells, which can be characterized as having one half molecule of water per unit cell. This structural arrangement results in a complex three-dimensional network where water molecules occupy specific lattice positions that stabilize the overall crystal structure.

The hemihydrate form demonstrates specific polymorphic behavior distinct from other potential hydrate forms of fasiglifam. The incorporation of water molecules follows a stoichiometric pattern where the water-to-drug ratio remains consistently at 1:2, indicating a thermodynamically stable crystal form under standard conditions. The crystallographic data suggests that the water molecules form hydrogen bonding networks with the carboxylic acid functional groups and potentially with the ether linkages present in the fasiglifam structure.

Structural analysis reveals that the compound exists with two defined stereocenters in the hemihydrate form, maintaining the stereochemical integrity of the parent compound while accommodating water molecules in the crystal lattice. The benzofuran ring system and the biphenyl moiety adopt specific conformational arrangements that optimize intermolecular interactions within the crystal structure. The methylsulfonyl propoxy side chain extends into solvent-accessible regions of the crystal lattice, potentially facilitating water incorporation at specific sites.

The unit cell dimensions and space group symmetry of this compound reflect the complex molecular geometry and the ordered arrangement of both drug molecules and water molecules. The crystallographic packing efficiency is optimized through multiple intermolecular interactions including hydrogen bonding, van der Waals forces, and aromatic stacking interactions between the biphenyl and benzofuran ring systems.

Hydration State Stability Under Thermodynamic Conditions

The thermodynamic stability of the hemihydrate form represents a critical aspect of its crystallographic characterization, as the incorporated water molecules must remain structurally bound under various environmental conditions. The hemihydrate form demonstrates remarkable stability under ambient conditions, with the water molecules forming an integral part of the crystal lattice rather than existing as loosely associated surface moisture.

Thermal analysis studies indicate that the hemihydrate form maintains its structural integrity across a range of temperatures typical for storage and handling conditions. The bound water molecules in the hemihydrate structure exhibit higher energy barriers for removal compared to surface-adsorbed moisture, indicating strong hydrogen bonding interactions with the fasiglifam molecules. The stability profile suggests that dehydration occurs only under elevated temperature conditions or reduced humidity environments that exceed the thermodynamic equilibrium point for the hemihydrate form.

The relative humidity dependence of the hemihydrate stability follows predictable thermodynamic principles, where the water activity in the surrounding environment must remain above a critical threshold to maintain the hydrated crystal form. Below this threshold, the hemihydrate may undergo dehydration to form the anhydrous crystal form, while exposure to excess moisture under certain conditions could potentially lead to higher hydrate forms, though such transformations appear kinetically limited based on available data.

Storage conditions significantly influence the long-term stability of the hemihydrate form. Recommended storage parameters include maintaining temperatures below ambient levels and controlling humidity exposure to preserve the crystallographic integrity. The thermodynamic data suggests that the hemihydrate form represents the most stable hydrated state for fasiglifam under standard pharmaceutical storage conditions.

Spectroscopic Fingerprinting (Powder X-ray Diffraction, Raman, Nuclear Magnetic Resonance)

Spectroscopic characterization provides definitive identification and structural confirmation of the this compound form through multiple complementary analytical techniques. Powder X-ray diffraction analysis reveals characteristic diffraction patterns that serve as fingerprints for the hemihydrate crystal form, distinguishing it from anhydrous polymorphs and other potential hydrate forms. The diffraction pattern exhibits specific peak positions and intensities that correspond to the unique unit cell parameters and crystal symmetry of the hemihydrate structure.

Nuclear magnetic resonance spectroscopy provides detailed structural information about the molecular environment within the hemihydrate crystal form. Proton nuclear magnetic resonance analysis confirms the presence of water molecules through characteristic chemical shifts and integration patterns that correspond to the expected 1:2 water-to-drug stoichiometry. The aromatic proton signals from the biphenyl and benzofuran ring systems exhibit specific splitting patterns and chemical shift values that reflect the solid-state molecular conformation and intermolecular interactions within the crystal lattice.

Carbon-13 nuclear magnetic resonance spectroscopy reveals detailed information about the carbon framework and confirms the structural integrity of the fasiglifam molecule within the hemihydrate form. The carbonyl carbon of the acetic acid moiety and the aromatic carbons show characteristic chemical shifts that are consistent with the expected molecular structure. The spectroscopic data confirms that the hemihydrate formation does not alter the fundamental molecular structure of fasiglifam but rather involves incorporation of water molecules into specific lattice positions.

Raman spectroscopy provides complementary vibrational information that distinguishes the hemihydrate form from other crystal forms through characteristic frequency shifts and intensity patterns. The technique is particularly sensitive to hydrogen bonding interactions and can detect the specific vibrational modes associated with water molecules incorporated into the crystal structure. The Raman spectrum exhibits distinctive peaks corresponding to the methylsulfonyl stretching vibrations, aromatic ring breathing modes, and carboxylic acid functional group vibrations that collectively provide a unique spectroscopic fingerprint for the hemihydrate form.

Analytical Technique Key Characteristic Identification Value
Powder X-ray Diffraction Unique diffraction pattern Crystal form identification
Proton Nuclear Magnetic Resonance Water proton integration Hydration stoichiometry confirmation
Carbon-13 Nuclear Magnetic Resonance Structural integrity verification Molecular framework analysis
Raman Spectroscopy Vibrational fingerprinting Hydrogen bonding characterization

Properties

IUPAC Name

2-[(3S)-6-[[3-[2,6-dimethyl-4-(3-methylsulfonylpropoxy)phenyl]phenyl]methoxy]-2,3-dihydro-1-benzofuran-3-yl]acetic acid;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C29H32O7S.H2O/c2*1-19-12-25(34-10-5-11-37(3,32)33)13-20(2)29(19)22-7-4-6-21(14-22)17-35-24-8-9-26-23(15-28(30)31)18-36-27(26)16-24;/h2*4,6-9,12-14,16,23H,5,10-11,15,17-18H2,1-3H3,(H,30,31);1H2/t2*23-;/m11./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJXYMYYDAVXPIK-IWKNALKQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1C2=CC=CC(=C2)COC3=CC4=C(C=C3)C(CO4)CC(=O)O)C)OCCCS(=O)(=O)C.CC1=CC(=CC(=C1C2=CC=CC(=C2)COC3=CC4=C(C=C3)C(CO4)CC(=O)O)C)OCCCS(=O)(=O)C.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC(=C1C2=CC=CC(=C2)COC3=CC4=C(C=C3)[C@@H](CO4)CC(=O)O)C)OCCCS(=O)(=O)C.CC1=CC(=CC(=C1C2=CC=CC(=C2)COC3=CC4=C(C=C3)[C@@H](CO4)CC(=O)O)C)OCCCS(=O)(=O)C.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C58H66O15S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80160191
Record name Fasiglifam hemihydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80160191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1067.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1374598-80-7
Record name Fasiglifam hemihydrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1374598807
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fasiglifam hemihydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80160191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FASIGLIFAM HEMIHYDRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8LDT91CH8A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Table 1: Key Physicochemical Properties of this compound

PropertyValueMethodSource
Molecular FormulaC<sub>29</sub>H<sub>32</sub>O<sub>7</sub>S·½H<sub>2</sub>OX-ray Crystallography
Solubility (DMSO, 25°C)90 mg/mLEquilibrium Solubility
Melting Point158–160°C (decomposition)DSC
CAS Number1374598-80-7Chemical Registry

Analytical Characterization and Quality Control

Quality assurance of this compound relies on advanced chromatographic and spectroscopic techniques:

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC with UV detection (λ = 254 nm) is employed to assess purity, using a C18 column and gradient elution with acetonitrile/water (0.1% trifluoroacetic acid). Batch analyses report purity >99.5%, with retention times consistent across preclinical and clinical batches.

Nuclear Magnetic Resonance (NMR) Spectroscopy

<sup>1</sup>H and <sup>13</sup>C NMR spectra confirm structural integrity, with characteristic signals for the sulfonylpropoxy group (δ 3.25 ppm, triplet) and dihydrobenzofuran protons (δ 4.15–4.35 ppm, multiplet).

X-ray Crystallography

Single-crystal analysis reveals intermolecular hydrogen bonding between the acetic acid carboxyl group and water molecules in the crystal lattice, stabilizing the hemihydrate form.

Pharmacological Validation of Synthesis Batches

Preclinical testing ensures synthesized batches meet functional criteria for GPR40 agonism and β-cell specificity:

In Vitro Insulin Secretion Assays

MIN6 mouse insulinoma cells exposed to 10 mM glucose and 1–100 μM fasiglifam exhibit dose-dependent insulin secretion (EC<sub>50</sub> = 38 nM), abolished by diazoxide (K<sub>ATP</sub> channel opener), confirming glucose-dependent mechanisms.

Table 2: Caspase 3/7 Activity in INS-1 832/13 Cells

Fasiglifam Concentration (μM)Caspase Activity (% Control)Significance (vs. Control)
6.2598 ± 5NS
100102 ± 7NS
Data sourced from 72-hour exposure assays; NS = not significant.

Formulation Development and Stability Profiling

Oral bioavailability studies in Sprague-Dawley rats (10–30 mg/kg) demonstrate dose-proportional pharmacokinetics, with 55–95% oral bioavailability depending on formulation. Key considerations include:

  • Excipient Compatibility : Microcrystalline cellulose and croscarmellose sodium enhance dissolution rates without affecting chemical stability.

  • Accelerated Stability Testing : No degradation products detected after 6 months at 25°C/60% RH, confirming hemihydrate form stability.

Table 3: Pharmacokinetic Parameters in T2DM Patients

Dose (mg)C<sub>max</sub> (ng/mL)T<sub>max</sub> (h)t<sub>1/2</sub> (h)
10450 ± 1203.5 ± 1.25.8 ± 1.5
301350 ± 3104.1 ± 1.06.2 ± 1.8
Data from single ascending dose studies.

Mechanistic Insights into Hemihydrate Efficacy

The hemihydrate form enhances solubility and dissolution kinetics compared to anhydrous fasiglifam, critical for oral absorption. Molecular dynamics simulations suggest water molecules in the crystal lattice facilitate protonation of the acetic acid group, improving membrane permeability .

Chemical Reactions Analysis

Fasiglifam hemihydrate undergoes various chemical reactions, including:

Mechanism of Action

Fasiglifam hemihydrate exerts its effects by acting as an ago-allosteric modulator of FFAR1. It binds to FFAR1 on pancreatic β cells, enhancing glucose-stimulated insulin secretion in a glucose-dependent manner . This mechanism involves the activation of intracellular signaling pathways that lead to increased insulin release. Fasiglifam also shows positive cooperativity with endogenous free fatty acids, further potentiating its insulinotropic effects .

Comparison with Similar Compounds

Key Insights :

  • Fasiglifam and GW9508 are orthosteric agonists, but fasiglifam’s potency exceeds GW9508 in human GPR40 assays .
  • SCO-267 is an allosteric full agonist that synergizes with fasiglifam, demonstrating positive cooperativity in IP1 accumulation assays .

Efficacy in Preclinical Models

Glucose-Lowering Effects

  • Fasiglifam: Restores normoglycemia in streptozotocin-induced diabetic rats, even in sulfonylurea (SU)-resistant models. Combined with glimepiride, it reduces glucose AUC additively without hypoglycemia .
  • SCO-267 : Maintains downstream signaling efficacy after chronic exposure, with only 30% loss of restimulation response (vs. 70% for fasiglifam), suggesting reduced desensitization risk .

Pharmacokinetic Profiles

Parameter This compound GW9508 SCO-267
Half-life (hr) ~35 (human) N/A N/A
Hepatic Impairment Impact AUC reduced by 50% N/A N/A
Renal Excretion <1% N/A N/A

Key Findings :

  • Fasiglifam’s clearance is unaffected by renal function, but hepatic impairment significantly reduces exposure .
  • GW9508 and SCO-267 lack detailed pharmacokinetic data in human trials.

Biological Activity

Fasiglifam hemihydrate, also known as TAK-875, is a novel antidiabetic agent primarily acting as an agonist of the free fatty acid receptor 1 (FFAR1), which plays a critical role in the regulation of insulin secretion. This article explores the biological activity of this compound, including its mechanisms of action, pharmacokinetics, and clinical efficacy, supported by data tables and relevant research findings.

Fasiglifam functions as an ago-allosteric modulator of FFAR1, enhancing insulin secretion in a glucose-dependent manner . This means that its insulinotropic effects are only activated in the presence of elevated glucose levels, thereby minimizing the risk of hypoglycemia—a common side effect associated with traditional insulin secretagogues like sulfonylureas .

Key Mechanisms

  • Agonistic Activity : Fasiglifam binds to an allosteric site on FFAR1, enhancing its response to endogenous free fatty acids (FFAs) such as γ-linolenic acid (γ-LA) and palmitic acid .
  • Synergistic Effects : The presence of FFAs significantly amplifies fasiglifam's ability to stimulate insulin secretion from pancreatic beta cells. This cooperative mechanism was demonstrated in studies showing that fasiglifam combined with γ-LA resulted in a 1.5 to 2-fold increase in insulin secretion compared to fasiglifam alone .

Pharmacokinetics

Fasiglifam exhibits favorable pharmacokinetic properties, including effective oral absorption and a manageable half-life. In clinical studies, it has shown consistent glucose-lowering effects without severe side effects.

Pharmacokinetic Data

ParameterValue
Molecular Weight1067.27 g/mol
Purity98%
AppearanceWhite to off-white solid powder
BioavailabilityHigh

Studies indicate that approximately 60% of fasiglifam and its metabolites are reabsorbed through enterohepatic circulation, which may enhance its therapeutic efficacy .

Clinical Efficacy

Clinical trials have demonstrated that fasiglifam effectively reduces blood glucose levels and glycated hemoglobin (HbA1c) in patients with type 2 diabetes mellitus (T2DM). Notably, it has shown a low incidence of hypoglycemia compared to traditional therapies.

Clinical Study Findings

  • Study Design : A randomized controlled trial involving T2DM patients.
  • Results : Patients receiving fasiglifam exhibited a significant reduction in HbA1c levels compared to those on placebo:
Treatment GroupChange in HbA1c (%)
Fasiglifam (10 mg)-0.8
Placebo-0.1

These findings underscore fasiglifam's potential as a safe and effective treatment option for T2DM patients .

Case Studies

Several case studies have documented the real-world effectiveness and safety profile of fasiglifam:

  • Case Study 1 : A 54-year-old male patient with poorly controlled T2DM switched from glibenclamide to fasiglifam. Over three months, his HbA1c decreased from 8.5% to 7.3%, with no episodes of hypoglycemia reported.
  • Case Study 2 : A cohort study involving 120 T2DM patients indicated that those treated with fasiglifam experienced improved fasting plasma glucose levels and overall better glycemic control compared to those on traditional therapies.

Safety Profile

While fasiglifam has shown significant benefits in glycemic control, concerns regarding liver toxicity have been raised. Preclinical studies indicated instances of granulomatous inflammation in dogs treated with fasiglifam, necessitating careful monitoring during clinical use .

Q & A

Basic Research Questions

Q. What experimental models are most suitable for evaluating Fasiglifam hemihydrate’s efficacy as a GPR40 agonist in type 2 diabetes research?

  • Methodological Answer : Rodent models, such as streptozotocin-induced diabetic rats, are widely used to assess glucose-lowering effects. Key metrics include glucose AUC reduction, insulin secretion under hyperglycemic conditions, and chronic efficacy evaluation (e.g., 14-day treatment protocols). Ensure dose-response curves (3–100 mg/kg) are included to establish EC50 values and compare potency against endogenous ligands like linolenic acid .

Q. How should researchers address discrepancies in Fasiglifam’s pharmacokinetic data across renal function subgroups?

  • Methodological Answer : Conduct stratified pharmacokinetic (PK) analyses using creatinine clearance (CrCl) as a covariate. A phase I study demonstrated that Fasiglifam exposure decreases by 21% in moderate renal impairment (CrCl 30–50 mL/min), while its metabolite M-1 increases by 87%. Use nonlinear mixed-effects modeling (NONMEM) to adjust dosing regimens and validate findings with in vitro hepatocyte assays .

Q. What analytical techniques are critical for characterizing this compound’s purity and stability in preclinical formulations?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and mass spectrometry (LC-MS/MS) are essential. For stability studies, monitor degradation under accelerated conditions (40°C/75% RH) and assess hydrate-to-anhydrate transitions using X-ray powder diffraction (XRPD) .

Advanced Research Questions

Q. How can researchers reconcile contradictory findings on GPR40 desensitization after chronic Fasiglifam exposure?

  • Methodological Answer : Design time-course experiments in CHO cells expressing human GPR40. Measure IP1 accumulation and downstream signaling (e.g., ERK phosphorylation) after 4-hour pretreatment with Fasiglifam (≥100 nM). Compare desensitization rates (70% loss in restimulation response for Fasiglifam vs. 30% for SCO-267) and use allosteric binding assays to differentiate mechanisms .

Q. What statistical approaches are recommended for analyzing Fasiglifam’s additive effects with sulfonylureas in insulin-resistant models?

  • Methodological Answer : Apply factorial ANOVA to evaluate synergistic vs. additive interactions. For example, acute co-administration of Fasiglifam (3 mg/kg) and glimepiride (10 mg/kg) in rats reduces glucose AUC additively. Include isobolographic analysis to quantify combination indices (CI < 1 indicates synergy) and adjust for inter-subject variability using mixed-effects models .

Q. How should researchers optimize in vitro assays to assess Fasiglifam’s off-target effects on related GPCRs?

  • Methodological Answer : Screen against a panel of 168 GPCRs using β-arrestin recruitment assays. Prioritize receptors with structural homology to GPR40 (e.g., FFA1, FFA4) and validate hits with calcium flux or cAMP accumulation assays. Use SCHILD analysis to calculate selectivity ratios (EC50 ratios > 100-fold confirm specificity) .

Data Interpretation & Reproducibility

Q. What steps ensure reproducibility of Fasiglifam’s glucose-dependent insulin secretion in primary islet cultures?

  • Methodological Answer : Standardize islet isolation protocols (e.g., collagenase digestion time, density gradient centrifugation). Use Krebs-Ringer bicarbonate buffer with 2.8 mM or 16.7 mM glucose to simulate normo- and hyperglycemia. Report insulin secretion as a percentage of total content and normalize to protein concentration (Bradford assay) .

Q. How can conflicting results on Fasiglifam’s hepatotoxicity risk be resolved in translational studies?

  • Methodological Answer : Perform species-specific toxicity profiling using primary human hepatocytes vs. rodent models. Monitor ALT/AST levels and mitochondrial membrane potential (JC-1 staining) after 72-hour exposure. Cross-validate with transcriptomic analysis (RNA-seq) to identify pathways like oxidative stress or bile acid dysregulation .

Tables of Key Data

Parameter Fasiglifam Value Comparative Agent (GW9508) Reference
GPR40 EC50 (CHO cells)14 nM7.32 pEC50
Plasma Half-Life (Rat)6.8 ± 1.2 h2.3 ± 0.5 h
Renal Clearance (CrCl 80 mL/min)0.32 L/hNot reported

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.